1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
Description
1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with ethyl and phenoxy groups, which are further modified with bromine, chlorine, and methyl groups.
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrClN2O2.ClH/c1-3-20-4-6-21(7-5-20)8-9-22-10-11-23-17-14(2)12-15(18)13-16(17)19;/h12-13H,3-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUCDVPVGLMXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=C(C=C(C=C2C)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps, including:
Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-chloro-6-methylphenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.
Etherification: The phenoxy intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the desired ethoxyethyl ether.
Piperazine substitution: The ethoxyethyl ether is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.
Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and piperazine moieties.
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogens with other functional groups, while oxidation can result in the formation of quinones or other oxidized derivatives.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and the piperazine ring can influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)piperidine
- 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)pyrrolidine
- 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)morpholine
Uniqueness
1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride is unique due to the specific combination of functional groups and the presence of the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
